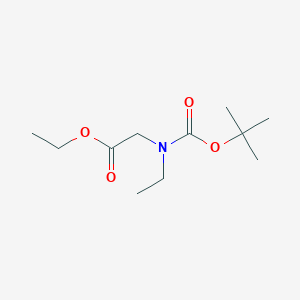
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-Dimethylphenyl)pyridin-2-amine (5-DMPPA) is an organic compound commonly used in laboratory experiments and scientific research. It is a white crystalline solid with a melting point of 85°C and a molecular weight of 179.22 g/mol. 5-DMPPA is a synthetic derivative of pyridine, a heterocyclic aromatic organic compound which is used in various applications. 5-DMPPA has been studied for its potential applications in the field of medicinal chemistry, and has been found to possess a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a variety of biochemical and physiological effects, making it a useful compound for scientific research. 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of organic compounds, and as a reagent in the synthesis of heterocyclic compounds. In addition, 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been used to study the structure-activity relationships of drugs, as a model compound for drug discovery, and as a model compound for the study of enzyme inhibition.
Wirkmechanismus
The mechanism of action of 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% is not yet fully understood. However, it is believed that the compound interacts with various biological targets, such as enzymes, receptors, and transporters, to produce its effects. In particular, 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been shown to interact with the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This interaction is believed to be responsible for the compound’s ability to modulate the activity of the neurotransmitter.
Biochemical and Physiological Effects
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been found to possess a variety of biochemical and physiological effects. It has been found to possess anticholinesterase activity, which is believed to be responsible for its ability to modulate the activity of the neurotransmitter acetylcholine. In addition, 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% has been found to possess antimicrobial activity, as well as anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% is a useful compound for laboratory experiments due to its wide range of applications and its relatively low cost. However, there are some limitations to its use in laboratory experiments. For example, the compound is not very stable and can be easily degraded by light and heat. In addition, the compound is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential applications of 5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% are still being explored. Future research could focus on developing new synthesis methods for the compound, as well as exploring its potential applications in the field of medicinal chemistry. In addition, further research could be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, research could be conducted to develop new methods to stabilize the compound and improve its solubility in water.
Synthesemethoden
5-(2,4-Dimethylphenyl)pyridin-2-amine, 95% is synthesized from 2,4-dimethylpyridine and aniline. The reaction involves the condensation of 2,4-dimethylpyridine with aniline in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 100°C and the product is purified by recrystallization.
Eigenschaften
IUPAC Name |
5-(2,4-dimethylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-3-5-12(10(2)7-9)11-4-6-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGFRAYDLRUGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dimethylphenyl)pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)












